molecular formula C13H12N2O2 B3161551 Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate CAS No. 870837-50-6

Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate

Cat. No. B3161551
CAS RN: 870837-50-6
M. Wt: 228.25 g/mol
InChI Key: FZLFPOQKXZBPLI-QPJJXVBHSA-N
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Description

“Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate” is a chemical compound with the CAS Number: 866157-50-8 . It has a molecular weight of 228.25 . The IUPAC name for this compound is methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate . It is a solid at room temperature .


Synthesis Analysis

The synthesis of a similar compound, (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, has been reported . The synthesis involved a Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .


Physical And Chemical Properties Analysis

“Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate” is a solid at room temperature . It has a boiling point of 402.0±28.0 C at 760 mmHg .

Scientific Research Applications

Antifungal Activity Against Aspergillus fumigatus

Imidazole-containing chalcones have demonstrated strong effectiveness against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis. The synthesis of Methyl (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one involves Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. After recrystallization from hot methanol, this novel compound exhibits antifungal properties, making it suitable for further anti-aspergillus activity studies .

Coordination Polymers and Metal Complexes

The compound’s unique structure allows it to participate in coordination chemistry. It can serve as a ligand in the formation of coordination polymers or metal complexes. These materials find applications in catalysis, sensing, and materials science. Further exploration of its coordination behavior with transition metals could yield interesting results .

Biological and Medicinal Applications

Given its imidazole moiety, this compound may interact with biological targets. Researchers could investigate its potential as a drug candidate, considering its structural resemblance to existing pharmaceuticals. Additionally, its anti-aspergillus activity suggests broader antifungal applications .

Photophysical Properties

Exploring the compound’s photophysical properties, such as absorption and emission spectra, could lead to applications in optoelectronics, sensors, or imaging agents. Its conjugated system may exhibit interesting fluorescence behavior .

Organic Synthesis and Methodology Development

The synthetic route to this compound involves Claisen–Schmidt condensation. Researchers interested in organic synthesis could study its reactivity, explore modifications, and develop new methodologies based on its chemistry.

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P280, P302+P352, P305+P351+P338 . The safety information suggests that the compound may be harmful and requires careful handling .

properties

IUPAC Name

methyl (E)-3-(4-imidazol-1-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)7-4-11-2-5-12(6-3-11)15-9-8-14-10-15/h2-10H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLFPOQKXZBPLI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203636
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-(1H-imidazol-1-yl)phenyl)acrylate

CAS RN

870837-50-6
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870837-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-[4-(1H-imidazol-1-yl)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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